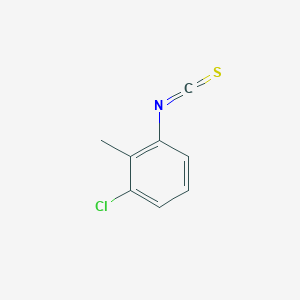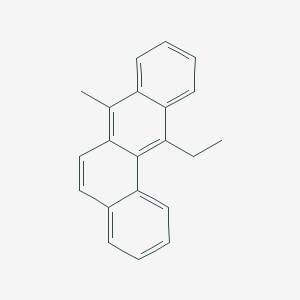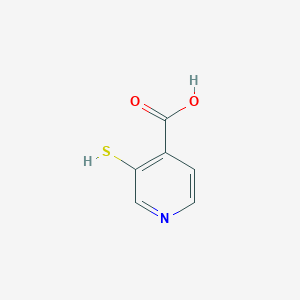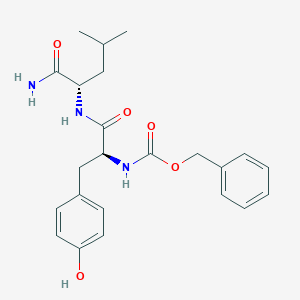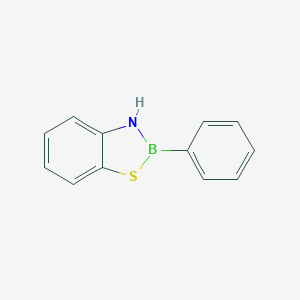
2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole (DPB) is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. DPB is a boron-containing compound that belongs to the benzothiazaborole family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole is not fully understood, but it is believed to involve the inhibition of enzymes that are essential for the survival of bacteria, fungi, and protozoa. 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole has been shown to inhibit the activity of leucyl-tRNA synthetase, an enzyme that is involved in protein synthesis in bacteria. 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole has also been shown to inhibit the activity of fungal β-glucan synthase, an enzyme that is involved in the synthesis of cell wall components in fungi.
Effets Biochimiques Et Physiologiques
2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole exhibits potent antibacterial, antifungal, and antiprotozoal activities against a wide range of pathogens. 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole has also been shown to exhibit anti-inflammatory and antidiabetic activities in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole has several advantages for lab experiments, including its potent biological activities, its stability under physiological conditions, and its ease of synthesis. However, 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole research, including the development of new synthetic methods for 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole derivatives, the investigation of 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole's potential as a drug candidate for various diseases, and the exploration of 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole's potential as a catalyst in organic reactions. Additionally, further studies are needed to elucidate the mechanism of action of 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole and to investigate its potential toxicity in vivo.
Méthodes De Synthèse
The synthesis of 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole involves the reaction of 2-aminophenylboronic acid and 2-chloro-1,3-benzothiazole in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, which results in the formation of 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole as a white solid.
Applications De Recherche Scientifique
2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole has been shown to exhibit potent antibacterial, antifungal, and antiprotozoal activities. 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole has also been investigated for its potential use in the treatment of cancer, diabetes, and inflammation.
Propriétés
Numéro CAS |
16239-25-1 |
|---|---|
Nom du produit |
2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole |
Formule moléculaire |
C12H10BNS |
Poids moléculaire |
211.09 g/mol |
Nom IUPAC |
2-phenyl-3H-1,3,2-benzothiazaborole |
InChI |
InChI=1S/C12H10BNS/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9,14H |
Clé InChI |
JXTMSVMBRYBIQW-UHFFFAOYSA-N |
SMILES |
B1(NC2=CC=CC=C2S1)C3=CC=CC=C3 |
SMILES canonique |
B1(NC2=CC=CC=C2S1)C3=CC=CC=C3 |
Autres numéros CAS |
16239-25-1 |
Synonymes |
2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



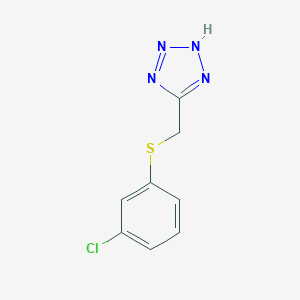
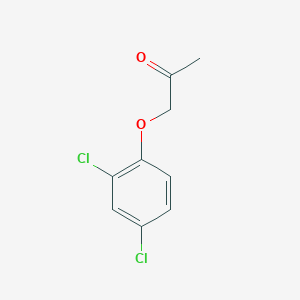
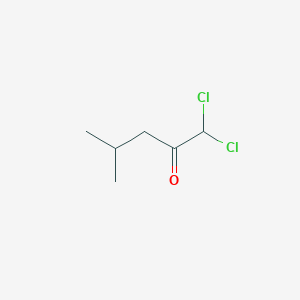
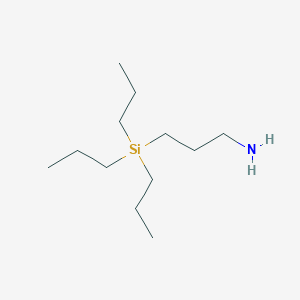
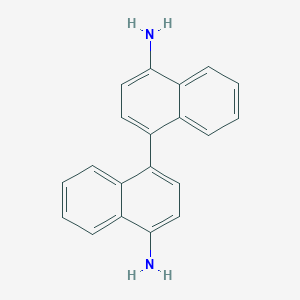


![1-Methylenespiro[4.4]nonane](/img/structure/B102357.png)

